5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid
Overview
Description
5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
It is known that the compound is a tert-butyloxycarbonyl-protected amino acid , which suggests that it may interact with proteins or enzymes that recognize or process amino acids.
Mode of Action
The compound 5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid is a tert-butyloxycarbonyl (Boc)-protected amino acid . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound may interact with its targets through the Boc group, which can be removed under certain conditions to reveal the amino group .
Biochemical Pathways
Given its structure as a boc-protected amino acid, it may be involved in peptide synthesis . In this context, the compound could be used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Pharmacokinetics
It is known that the compound is a boc-protected amino acid, suggesting that its bioavailability may be influenced by factors such as its solubility and stability, as well as the presence of the boc protecting group .
Result of Action
As a boc-protected amino acid, the compound may play a role in peptide synthesis, potentially influencing the structure and function of proteins .
Action Environment
The action of this compound may be influenced by various environmental factors . For instance, the presence of a base such as sodium hydroxide is required for the addition of the Boc group to amines . Furthermore, the removal of the Boc group to reveal the amino group requires certain conditions, such as the presence of strong acids . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
5-(((tert-Butoxycarbonyl)amino)methyl)-2-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid ionic liquids, which are used in organic synthesis . The nature of these interactions often involves the formation of amide bonds, which are crucial in peptide synthesis. The compound’s tert-butoxycarbonyl group serves as a protective group for amines, facilitating selective reactions without interference from other functional groups .
Cellular Effects
The effects of 5-(((tert-Butoxycarbonyl)amino)methyl)-2-methylbenzoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the tert-butoxycarbonyl group can affect the stability and activity of proteins within the cell, leading to changes in cellular responses . Additionally, it has been shown to impact the synthesis of dipeptides, which are essential for various cellular functions .
Molecular Mechanism
At the molecular level, 5-(((tert-Butoxycarbonyl)amino)methyl)-2-methylbenzoic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the protection of amine groups, which prevents unwanted side reactions during peptide synthesis . The compound can also participate in enzyme inhibition or activation, depending on the specific biochemical context. For instance, the tert-butoxycarbonyl group can be selectively cleaved under acidic conditions, leading to the release of the active amine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(((tert-Butoxycarbonyl)amino)methyl)-2-methylbenzoic acid change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Studies have shown that the tert-butoxycarbonyl group can be stable under neutral conditions but may degrade under acidic or basic conditions . Long-term effects on cellular function have been observed, particularly in in vitro studies where the compound’s protective group is gradually removed, leading to changes in protein activity and cellular responses .
Dosage Effects in Animal Models
The effects of 5-(((tert-Butoxycarbonyl)amino)methyl)-2-methylbenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively protect amine groups during biochemical reactions . At higher doses, toxic or adverse effects may be observed, including potential disruptions in metabolic processes and cellular functions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm to the organism .
Metabolic Pathways
5-(((tert-Butoxycarbonyl)amino)methyl)-2-methylbenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. The compound’s tert-butoxycarbonyl group is often cleaved by specific enzymes, leading to the formation of intermediate products that participate in further biochemical reactions . These interactions can affect metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 5-(((tert-Butoxycarbonyl)amino)methyl)-2-methylbenzoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake into cells . Once inside the cell, the compound can localize to specific compartments, where it interacts with target proteins and enzymes .
Subcellular Localization
The subcellular localization of 5-(((tert-Butoxycarbonyl)amino)methyl)-2-methylbenzoic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The presence of the tert-butoxycarbonyl group can also affect the compound’s activity and function within different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including Friedel-Crafts acylation or direct carboxylation of a suitable aromatic precursor.
Coupling of the Protected Amino Group with the Benzoic Acid Core: The protected amino group is then coupled with the benzoic acid core using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- **5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid
- **5-{(tert-butoxy)carbonylamino}pentanoic acid
- **C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butylamino acids
Uniqueness
5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid is unique due to its specific structure, which combines a benzoic acid core with a Boc-protected amino group. This combination allows for versatile applications in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Properties
IUPAC Name |
2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-5-6-10(7-11(9)12(16)17)8-15-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNPZKVFDKTZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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